![molecular formula C22H20N4O4 B4622044 4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)
4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a compound with a structure bearing resemblance to the target, is achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through such steps. This methodology indicates the complexity and the precision required in synthesizing structurally intricate compounds (Wang et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as NMR, UV–Vis, FT-IR, and mass spectroscopy. For example, ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate's geometrical, spectral, and thermodynamic properties have been evaluated using DFT theory, indicating the detailed analysis required to understand such compounds' molecular structures (Singh et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like 4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine often result in the formation of products with varied isomers, highlighting the importance of stereochemistry in chemical synthesis. For instance, the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under specific conditions yields products with distinct cis, trans-isomers (Korotaev et al., 2017).
Physical Properties Analysis
The physical properties of such compounds can be elucidated through crystallography and spectroscopy, providing insights into their conformation, crystal structure, and interaction with light. For instance, the crystal structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was determined, offering a glimpse into its potential applications based on its physical properties (Mamatha S.V et al., 2019).
Chemical Properties Analysis
Chemical properties, such as reactivity and interaction with other compounds, are crucial for understanding a compound's potential applications and behaviors. For example, the synthesis and antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline demonstrate the importance of functional groups in determining the compound's chemical properties and biological activity (Janakiramudu et al., 2017).
Scientific Research Applications
Synthesis and Medicinal Applications
- A study by Xu et al. (2015) presented a water-mediated, three-component Wittig–SNAr reaction that leads to the synthesis of ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, which serve as intermediates for aurora kinase inhibitors. This method highlights the efficient formation of C(sp2)–N and C(sp2)–C(sp2) double bonds using water as a solvent, underlining its environmental benignity and high stereoselectivity (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).
Polymer Science and Materials Engineering
- Lessard, Savelyeva, and Maríc (2012) reported on morpholine-functional homopolymers and copolymers synthesized via nitroxide mediated polymerization (NMP), testing for aqueous thermo-responsiveness. This research indicates the potential of morpholine-based polymers for smart material applications due to their controlled polymerization and temperature-responsive properties (Lessard, Savelyeva, & Maríc, 2012).
Pharmaceutical Chemistry and Drug Development
- Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an intermediate for biologically active compounds, emphasizing its significance in the development of small molecule inhibitors for cancer treatment. This compound's synthesis pathway demonstrates its potential in creating anticancer drugs (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
Liquid Crystalline Properties for Advanced Materials
- Thaker et al. (2013) synthesized and characterized liquid crystalline properties of Schiff base and cinnamate linkages involving 1,3,5-trisubstituted pyrazolone ring systems, showing their potential in liquid crystal display technologies. These compounds' mesomorphic behavior and thermal stability underline the versatile applications of morpholine derivatives in advanced material sciences (Thaker, Solanki, Patel, & Patel, 2013).
properties
IUPAC Name |
(Z)-1-morpholin-4-yl-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-21(24-11-13-30-14-12-24)10-9-18-16-25(19-6-2-1-3-7-19)23-22(18)17-5-4-8-20(15-17)26(28)29/h1-10,15-16H,11-14H2/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCQRSCBYNILHQ-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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